molecular formula C16H8N2O4 B034818 2,5-Dinitrofluoranthene CAS No. 102493-21-0

2,5-Dinitrofluoranthene

Cat. No.: B034818
CAS No.: 102493-21-0
M. Wt: 292.24 g/mol
InChI Key: ZXUTUBIMUQTECM-UHFFFAOYSA-N
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Description

2,5-Dinitrofluoranthene is a polycyclic aromatic hydrocarbon with two nitro groups attached to the fluoranthene structure. This compound is known for its mutagenic and potentially carcinogenic properties. It is often studied in the context of environmental pollution, particularly in relation to airborne particulate matter and soil contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dinitrofluoranthene can be synthesized through the nitration of fluoranthene. The process typically involves the use of fuming nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 5 positions on the fluoranthene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar conditions as those in laboratory synthesis. The product is then purified through recrystallization and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrofluoranthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Dinitrofluoranthene is primarily used in environmental and toxicological research. Its mutagenic properties make it a valuable compound for studying the effects of environmental pollutants on genetic material. Additionally, it is used in analytical chemistry for the development of methods to detect and quantify nitroaromatic compounds in environmental samples .

Mechanism of Action

The mutagenic effects of 2,5-Dinitrofluoranthene are primarily due to its ability to form DNA adducts. The nitro groups on the compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations. This process involves various enzymes, including cytochrome P450s, which facilitate the conversion of the nitro groups to reactive species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dinitrofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dinitrofluoranthene isomers, it has distinct mutagenic properties and environmental behavior .

Properties

IUPAC Name

2,5-dinitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXUTUBIMUQTECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145195
Record name Fluoranthene, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102493-21-0
Record name Fluoranthene, 2,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dinitrofluoranthene
Reactant of Route 2
2,5-Dinitrofluoranthene
Reactant of Route 3
2,5-Dinitrofluoranthene
Reactant of Route 4
2,5-Dinitrofluoranthene
Reactant of Route 5
2,5-Dinitrofluoranthene
Reactant of Route 6
2,5-Dinitrofluoranthene

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